2-Cyano-3-hydroxyquinoline

Vue d'ensemble

Description

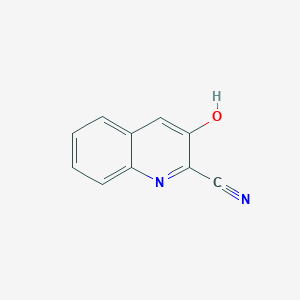

2-Cyano-3-hydroxyquinoline is a quinoline derivative characterized by a cyano (-CN) group at the 2-position and a hydroxyl (-OH) group at the 3-position of the heterocyclic ring. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mécanisme D'action

Target of Action

Quinoline derivatives are known to interact with a wide range of biological targets . They have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory .

Mode of Action

For instance, one study showed that a reaction involving free cysteine and 2-cyano-6-hydroxyquinoline (a similar compound) could be used for the detection of caspase-3/7 .

Biochemical Pathways

For example, 8-Hydroxyquinoline derivatives have been shown to have a broad-ranging pharmacological potential .

Pharmacokinetics

Quinoline derivatives are generally known for their stable nature and good bioavailability .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Action Environment

It’s known that the efficacy of quinoline derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .

Analyse Biochimique

Biochemical Properties

They often act as monoprotic bidentate chelating agents, forming complexes with various metal ions .

Cellular Effects

Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Cyano-3-hydroxyquinoline in laboratory settings. Quinoline derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects observed at lower doses and possible toxic or adverse effects at high doses .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Many chemical compounds are known to interact with various transporters or binding proteins, which can affect their localization or accumulation within cells .

Subcellular Localization

Many chemical compounds are known to be directed to specific compartments or organelles within cells due to targeting signals or post-translational modifications .

Activité Biologique

2-Cyano-3-hydroxyquinoline is a notable compound within the quinoline family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their wide-ranging biological activities. They exhibit antimicrobial , anticancer , and anti-inflammatory effects. The presence of the cyano group enhances the compound's ability to interact with biological targets due to its electron-withdrawing properties, which can influence the compound's reactivity and binding dynamics in biological systems.

Target Interactions:

Research indicates that quinoline derivatives can interact with various biological targets. For instance, this compound has been shown to form complexes with transition metals, potentially enhancing its biological activity.

Biochemical Pathways:

The compound operates through several biochemical pathways, including enzyme inhibition and modulation of gene expression. Studies have demonstrated its ability to inhibit specific enzymes involved in disease processes, contributing to its therapeutic potential .

Cellular Effects:

In vitro studies have reported significant antimicrobial activity against various bacterial strains. For example, derivatives of this compound have shown promising results against Pseudomonas aeruginosa and Klebsiella pneumonia, indicating its potential as an effective antibacterial agent .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has highlighted its effectiveness against several pathogens:

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumonia | 25 | 27 |

These results suggest that the compound could serve as a lead in developing new antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable study demonstrated that the sodium salt of a related compound exhibited significant apoptotic effects on Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment resulted in elevated expression of caspase-3 and reduced osteopontin levels, indicating a mechanism that promotes cancer cell apoptosis .

Case Studies

- Antiviral Activity : A study on similar quinoline derivatives revealed significant antiviral activity against dengue virus serotype 2 (DENV2). The derivatives exhibited IC50 values ranging from 0.49 µM to 3.03 µM, with selectivity indices indicating low cytotoxicity .

- In Vivo Efficacy : In a study evaluating the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate against EAC cells, the compound demonstrated substantial chemopreventive and chemotherapeutic effects without adverse effects on liver and kidney tissues .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

2-Cyano-3-hydroxyquinoline has demonstrated significant anticancer properties. Research indicates that derivatives of this compound can inhibit protein tyrosine kinases (PTKs), which are crucial in the regulation of cell growth and proliferation. The inhibition of PTKs can lead to reduced tumor growth and is particularly relevant in treating cancers associated with deregulated receptor kinases, such as breast and ovarian cancers .

Case Study: Protein Tyrosine Kinase Inhibition

A patent describes the synthesis of substituted 3-cyanoquinoline compounds that exhibit inhibitory effects on various PTKs. These compounds have been tested for their efficacy against human cancer cell lines, showing promise in reducing cell viability and proliferation in vitro .

| Compound | Cancer Type | Inhibition Mechanism | Reference |

|---|---|---|---|

| This compound | Breast Cancer | PTK Inhibition | |

| This compound Derivatives | Hepatocellular Carcinoma | EGFR Inhibition |

Antiviral Applications

Recent studies have indicated that quinoline derivatives, including this compound, exhibit antiviral activities. For instance, similar compounds have shown effectiveness against the dengue virus serotype 2, suggesting potential for developing antiviral therapies.

Biochemical Properties

Chelating Agent

This compound acts as a monoprotic bidentate chelating agent, forming stable complexes with various metal ions. This property is exploited in biochemical assays and environmental chemistry to detect metal ions in solutions .

Materials Science

Nanostructure Formation

The compound has been utilized in the enzymatic self-assembly of nanostructures, which can be applied in theranostics—integrating therapy and diagnostics. The self-assembly process involves the formation of fluorescent nanoparticles that can be used for imaging and targeted drug delivery within cancer cells .

Case Study: Nanostructure Imaging

In a study focusing on live cancer cells, researchers used 2-cyano-6-hydroxyquinoline to create fluorescent nanoparticles that allowed for real-time imaging of cellular processes. This technique enhances the understanding of drug interactions at the cellular level .

Biological Mechanisms

The biological activities of this compound derivatives are mediated through various mechanisms:

- Enzyme Inhibition : Compounds interact with enzymes, potentially altering their activity.

- Gene Expression Modulation : Some derivatives may influence gene expression pathways related to cell growth and apoptosis.

These mechanisms contribute to the compound's therapeutic potential across multiple disease states.

Comparaison Avec Des Composés Similaires

Comparison with Similar Quinoline Derivatives

Structural and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Quinoline Derivatives

Physicochemical Properties

Melting Points and Solubility

- Compound 4b : Melting point = 129–130°C. The hydroxyethyl and phenylmethyl groups contribute to moderate polarity, likely resulting in solubility in polar aprotic solvents (e.g., DMSO).

- This compound: Predicted to have a higher melting point (>150°C) due to strong intermolecular hydrogen bonding between -CN and -OH groups.

- 2-Hexyl-3-amylquinoline : Alkyl chains reduce polarity, lowering melting point and increasing solubility in organic solvents (e.g., hexane).

Spectroscopic Data

- IR Spectroscopy: Compound 4b : O-H stretch at 3179 cm⁻¹, C-O stretch at 1076 cm⁻¹. this compound: Expected C≡N stretch ~2200 cm⁻¹ and O-H stretch ~3200–3400 cm⁻¹.

- ¹H NMR: Compound 4b : Aromatic protons resonate at δ 7.17–7.97 ppm. The hydroxyethyl group shows signals at δ 3.75 (CH₂OH) and δ 2.95 (CH₂). this compound: The electron-withdrawing -CN group would deshield adjacent protons, shifting aromatic signals upfield compared to 4b.

Méthodes De Préparation

Primary Synthesis Route: Nucleophilic Substitution via 3-Hydroxyquinoline N-Oxide

The most well-documented method for synthesizing 2-cyano-3-hydroxyquinoline involves the reaction of 3-hydroxyquinoline N-oxide with potassium cyanide (KCN) in the presence of chloro-trimethylsilane (TMSCl) and triethylamine (Et₃N) . This one-step protocol proceeds in N,N-dimethylformamide (DMF) at elevated temperatures (100–110°C) over 48 hours, achieving a moderate yield of 64% .

Reaction Mechanism

-

Activation of N-Oxide : TMSCl acts as a silylating agent, converting the N-oxide into a more electrophilic intermediate by forming a trimethylsilyl-protected species.

-

Nucleophilic Cyanide Attack : Potassium cyanide provides the cyanide ion (CN⁻), which attacks the electrophilic carbon at position 2 of the quinoline ring.

-

Deprotection : The silyl group is removed under reaction conditions, regenerating the hydroxyl group at position 3.

Optimization and Challenges

-

Solvent Choice : DMF is critical for solubilizing both the polar N-oxide and cyanide ions.

-

Catalyst Role : Triethylamine neutralizes HCl generated during silylation, preventing side reactions.

-

Yield Limitations : The 64% yield suggests competing pathways, such as over-cyanation or decomposition of the N-oxide intermediate.

Alternative Pathways and Comparative Analysis

While the N-oxide route dominates the literature, alternative strategies have been explored for related quinoline derivatives, offering insights into potential optimizations for this compound.

Knöevenagel Condensation

Knöevenagel reactions between nitrobenzaldehydes and cyanoacetic acid derivatives form acrylonitrile intermediates, which undergo reduction-cyclization to yield 2-aminoquinoline-3-carboxylates . For this compound, this approach would require:

-

Nitro Group Reduction : Catalytic hydrogenation or Fe/HOAc to convert nitro to amino groups.

-

Cyclization : Acidic or thermal conditions to form the quinoline ring.

-

Functional Group Compatibility : Ensuring the hydroxyl group remains intact during reduction.

Critical Evaluation of Methodologies

Efficiency and Scalability

Key Observations :

-

The N-oxide route is the only method explicitly validated for this compound but suffers from moderate yields.

-

Friedländer annulation offers higher yields for analogous compounds but requires adaptation.

Purity and Byproduct Management

-

N-Oxide Route : Impurities may arise from incomplete silylation or cyanide over-addition. Purification via column chromatography or recrystallization is necessary .

-

Friedländer Method : Byproducts include uncyclized intermediates, addressed by activated carbon treatment and solvent washing .

Industrial and Environmental Considerations

Solvent and Reagent Sustainability

-

DMF vs. Ethanol : DMF’s high boiling point and toxicity make it less desirable than ethanol, used in Friedlälder reactions .

-

Cyanide Handling : Potassium cyanide requires stringent safety protocols, whereas cyanoacetamides are safer alternatives .

Cost Analysis

Propriétés

IUPAC Name |

3-hydroxyquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-9-10(13)5-7-3-1-2-4-8(7)12-9/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDFABEUPPGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344630 | |

| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15462-43-8 | |

| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.